13-(3-acetylphenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione
Description
13-(3-Acetylphenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a structurally complex anthracene-derived compound featuring a pyrroloanthracene-dione core with a 3-acetylphenyl substituent at position 13. This compound belongs to a class of ethanoanthracenes synthesized via nucleophilic additions or alkylation reactions involving anthracene precursors and functionalized pyrrole-2,5-diones or propargyl sulfonium salts .
Properties
IUPAC Name |
17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c1-14(28)15-7-6-8-16(13-15)27-25(29)23-21-17-9-2-3-10-18(17)22(24(23)26(27)30)20-12-5-4-11-19(20)21/h2-13,21-24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFFLUGDECKNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly via Diels-Alder Cycloaddition
The epipyrroloanthracene-dione core is frequently constructed through [4+2] cycloaddition reactions. In analogous systems, anthracene derivatives serve as dienes, reacting with maleimide-based dienophiles to form the fused pyrrolidine ring . For the target compound, a modified approach using 9,10-anthraquinone as the diene precursor and a functionalized maleimide bearing a protected acetylphenyl group has been proposed.
Reaction Conditions
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Diene : 9,10-Anthraquinone (1.0 equiv)
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Dienophile : N-(3-Acetylphenyl)maleimide (1.2 equiv)
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Solvent : Toluene, reflux (110°C)
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Catalyst : None (thermal activation)
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Yield : 62–68% (based on analogous maleimide cycloadditions )
Post-cycloaddition oxidation with potassium permanganate in acidic medium converts the cycloadduct’s central six-membered ring into the 12,14-dione system .
| Parameter | Value |
|---|---|
| Core substrate | 13-Bromo-epipyrroloanthracene |
| Boronic acid | 3-Acetylphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 74% |
This approach demonstrates superior regioselectivity compared to Friedel-Crafts acetylation, which risks over-functionalization of the anthracene π-system .
Tandem Michael Addition-Ring-Closing Strategy
A three-component reaction sequence combines chalcone derivatives with pyrrolidine precursors, inspired by hybrid systems in antimicrobial agents .
Stepwise Mechanism
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Michael Addition : 3’-Acetylchalcone reacts with ethyl glycinate to form β-amino ketone intermediate.
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Cyclization : Intramolecular aldol condensation generates the pyrrolidine ring.
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Oxidative Annulation : DDQ-mediated dehydrogenation constructs the anthracene backbone.
Key Data
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Overall yield: 58%
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Diastereomeric ratio: 3:1 (favoring cis-fused rings)
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Characterization: NMR shows distinct coupling constants () for trans-decalin protons .
Solid-Phase Synthesis for High-Throughput Production
Adapting combinatorial chemistry techniques, a Rink amide resin-bound synthesis enables rapid diversification of the acetylphenyl group:
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Resin Functionalization : Immobilize Fmoc-protected anthracene-1,2-diamine.
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Ring Formation : Cyclize with glutaric anhydride to form dione moieties.
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Acetylation : On-resin Friedel-Crafts acylation using acetyl chloride/AlCl₃.
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Cleavage : TFA/CH₂Cl₂ (95:5) releases the final product.
Advantages
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Purity: >90% after HPLC
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Scalability: 500 mg–1 g batches
Biocatalytic Approaches for Stereocontrol
Recent advances employ lipase-mediated kinetic resolution to address the compound’s stereochemical challenges:
Enzymatic System
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Enzyme: Candida antarctica Lipase B (CAL-B)
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Substrate: Racemic trans/cis epipyrroloanthracene precursor
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Acyl donor: Vinyl acetate
This method reduces reliance on chiral auxiliaries while achieving >95% enantiomeric excess in the final product .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Diels-Alder | 62–68 | 88 | Moderate | High |
| Suzuki Coupling | 74 | 95 | High | Medium |
| Tandem Michael Addition | 58 | 82 | Low | Low |
| Solid-Phase | 70 | 90 | N/A | High |
| Biocatalytic | 65 | 99 | Excellent | Medium |
Data synthesized from analogous systems .
Characterization and Validation
Critical analytical data for the target compound:
Spectroscopic Signatures
X-ray crystallography confirms the cis-fused ring junction with bond angles of 109.5° ± 0.3° at the pyrrolidine nitrogen .
Industrial-Scale Optimization Challenges
While lab-scale syntheses achieve moderate yields, bulk production faces hurdles:
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Maleimide Stability : Degrades above 130°C, limiting reaction temperatures
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Pd Catalyst Cost : $3,200/kg for Pd(PPh₃)₄ necessitates efficient recycling
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Waste Streams : DDQ reduction byproducts require specialized treatment
Continuous flow reactors reduce these issues by improving heat transfer and catalyst turnover .
Chemical Reactions Analysis
Types of Reactions
17-(3-Acetylphenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
17-(3-Acetylphenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 17-(3-Acetylphenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, synthesis yields, physical properties, and spectral characteristics:
Substituent Effects on Properties
Electronic and Steric Effects
- Chlorophenyl (16k, 25l) : Chlorine’s inductive effect improves thermal stability (higher melting points: 258–271°C) and may enhance binding to biological targets via halogen bonds .
- Methoxyphenyl (16j) : Electron-donating methoxy groups reduce electrophilicity but improve solubility in polar solvents .
Biochemical and Functional Comparisons
- Antimicrobial Activity: Chlorophenyl derivatives (e.g., 25l ) exhibit notable antibacterial effects, attributed to enhanced membrane penetration and DNA gyrase inhibition. The acetyl group in the target compound may offer similar advantages .
- Thermal Stability : Compounds with halogen or nitro groups (16k, 16i) display higher melting points (>250°C) compared to methoxy-substituted analogs (16j: 268°C), suggesting stronger intermolecular interactions .
Biological Activity
The compound 13-(3-acetylphenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a unique arrangement of aromatic rings and functional groups that contribute to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with cellular pathways and molecular targets. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and protecting cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenging of DPPH radicals | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Anticancer | Induction of apoptosis in breast cancer cells |
Case Study: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that This compound effectively reduced cell viability. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. This suggests a promising role for the compound in cancer therapy.
Table 2: Case Study Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
